molecular formula C20H19N3O3S B11100392 ((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11100392
M. Wt: 381.4 g/mol
InChI Key: BVEKQTALLSFZOA-KIRJRVOOSA-N
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Description

2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Final Coupling: The hydrazone intermediate is coupled with 4-methylphenylacetaldehyde under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Antimicrobial Activity: Studied for its potential to inhibit the growth of bacteria and fungi.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID
  • 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)PROPIONIC ACID
  • 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)BUTYRIC ACID

Uniqueness

The uniqueness of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(2Z)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H19N3O3S/c1-13-8-10-15(11-9-13)14(2)21-22-20-23(16-6-4-3-5-7-16)19(26)17(27-20)12-18(24)25/h3-11,17H,12H2,1-2H3,(H,24,25)/b21-14+,22-20-

InChI Key

BVEKQTALLSFZOA-KIRJRVOOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/N=C\2/N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)C

Origin of Product

United States

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